1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]-
Overview
Description
1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- is a derivative of 1,4-naphthoquinone. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of the trifluoromethyl group and the chloro substituent on the naphthoquinone core imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 2-chloro-1,4-naphthoquinone in a suitable solvent such as ethanol.
- Adding 3-(trifluoromethyl)aniline to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro and amino groups on the naphthoquinone core can participate in nucleophilic and electrophilic substitution reactions.
Redox Reactions: The quinone moiety can undergo reduction to form hydroquinone derivatives.
Condensation Reactions: The compound can react with other amines or carbonyl compounds to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation: Acidic or basic catalysts can be used to facilitate condensation reactions.
Major Products Formed
Hydroquinone Derivatives: Formed through reduction reactions.
Schiff Bases: Formed through condensation with amines.
Substituted Naphthoquinones: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- involves its interaction with biological molecules. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound can inhibit specific enzymes or proteins, disrupting cellular processes and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-amino-1,4-naphthoquinone: Similar structure but lacks the trifluoromethyl group.
2-Chloro-3-(4-trifluoromethylphenyl)amino-1,4-naphthoquinone: Similar structure with a different position of the trifluoromethyl group.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO2/c18-13-14(16(24)12-7-2-1-6-11(12)15(13)23)22-10-5-3-4-9(8-10)17(19,20)21/h1-8,22H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTVLAQUGNREID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362488 | |
Record name | 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143586-69-0 | |
Record name | 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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